(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(4-methylnaphthalen-1-yl)propanoic acid
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Overview
Description
(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(4-methylnaphthalen-1-yl)propanoic acid is a synthetic organic compound often used in peptide synthesis. It features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly employed to protect the amino group of amino acids during peptide synthesis. This compound is particularly valuable in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under mildly basic conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(4-methylnaphthalen-1-yl)propanoic acid typically involves the following steps:
Fmoc Protection: The amino group of the amino acid is protected using fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine.
Coupling Reaction: The protected amino acid is then coupled with 4-methylnaphthalene-1-yl acetic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS).
Purification: The product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers that streamline the process of Fmoc protection and coupling reactions. These synthesizers can handle large-scale production with high precision and efficiency, ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.
Coupling: The free amino group can undergo further coupling reactions with other protected amino acids to form peptide chains.
Oxidation and Reduction: The aromatic rings in the compound can participate in oxidation and reduction reactions, although these are less common in peptide synthesis.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used.
Coupling: DCC or DIC with HOBt or NHS in anhydrous conditions.
Oxidation/Reduction: Specific reagents like potassium permanganate (KMnO₄) for oxidation or sodium borohydride (NaBH₄) for reduction.
Major Products
The primary products of these reactions are peptides with specific sequences, depending on the amino acids used in the coupling reactions. The deprotection step yields the free amino group, ready for further reactions.
Scientific Research Applications
Chemistry
In chemistry, (2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(4-methylnaphthalen-1-yl)propanoic acid is used extensively in the synthesis of peptides and proteins. Its stability and ease of removal make it ideal for creating complex peptide sequences.
Biology
In biological research, peptides synthesized using this compound can be used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding. These studies are crucial for understanding cellular processes and developing new therapeutic agents.
Medicine
In medicine, peptides synthesized with this compound can be used in the development of peptide-based drugs. These drugs can target specific proteins or receptors, offering high specificity and reduced side effects compared to small molecule drugs.
Industry
In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. Its use in automated peptide synthesizers allows for the efficient production of high-purity peptides.
Mechanism of Action
The primary mechanism of action for (2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(4-methylnaphthalen-1-yl)propanoic acid involves the protection and deprotection of the amino group during peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, and its removal under basic conditions reveals the free amino group for subsequent coupling reactions. This controlled protection and deprotection allow for the stepwise assembly of peptide chains.
Comparison with Similar Compounds
Similar Compounds
Boc-Protected Amino Acids: Use tert-butyloxycarbonyl (Boc) as a protecting group.
Cbz-Protected Amino Acids: Use benzyloxycarbonyl (Cbz) as a protecting group.
Uniqueness
Compared to Boc and Cbz protecting groups, the Fmoc group offers several advantages:
Mild Deprotection Conditions: Fmoc can be removed under mildly basic conditions, which are less likely to cause side reactions.
Stability: Fmoc-protected compounds are stable under acidic conditions, making them suitable for use in a wide range of reactions.
Fluorescence: The fluorenyl group can be used for monitoring reactions via fluorescence spectroscopy.
By providing these benefits, (2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(4-methylnaphthalen-1-yl)propanoic acid is a valuable tool in peptide synthesis and related fields.
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-methylnaphthalen-1-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25NO4/c1-18-14-15-19(21-9-3-2-8-20(18)21)16-27(28(31)32)30-29(33)34-17-26-24-12-6-4-10-22(24)23-11-5-7-13-25(23)26/h2-15,26-27H,16-17H2,1H3,(H,30,33)(H,31,32)/t27-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDXMMBRNRUTYAG-MHZLTWQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C2=CC=CC=C12)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C2=CC=CC=C12)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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